molecular formula C10H11FO2 B1600871 Ethyl 3-fluoro-4-methylbenzoate CAS No. 86239-00-1

Ethyl 3-fluoro-4-methylbenzoate

Cat. No. B1600871
CAS RN: 86239-00-1
M. Wt: 182.19 g/mol
InChI Key: XXAHBQYWMMITFM-UHFFFAOYSA-N
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Patent
US05925768

Procedure details

150 ml of EtOH are cooled in an ice bath, 10 ml of thionyl chloride are added slowly, 10 g of 3-fluoro-4-methylbenzoic acid are then added and the reaction mixture is stirred, the temperature being allowed to rise to RT. It is refluxed for 2 hours and then concentrated under vacuum to give 10.45 g of the expected product in the form of an oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[F:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([OH:11])=[O:10].[CH3:16][CH2:17]O>>[F:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([O:11][CH2:16][CH3:17])=[O:10]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to RT
TEMPERATURE
Type
TEMPERATURE
Details
It is refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)OCC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 10.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.